molecular formula C7H2Cl5NO2 B6320185 2,3-Dichloro-6-nitro-benzotrichloride CAS No. 337495-05-3

2,3-Dichloro-6-nitro-benzotrichloride

Cat. No. B6320185
CAS RN: 337495-05-3
M. Wt: 309.4 g/mol
InChI Key: BYQCMAGAHPCNSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dichloro-6-nitro-benzotrichloride (DNBTC) is an organic compound that is widely used in scientific research. It is used as a reagent in a variety of reactions, and its unique properties make it an ideal choice for synthesizing a wide range of compounds. DNBTC is also used in a variety of biological and biochemical applications, including cell culture, protein synthesis, and enzyme assays. Additionally, DNBTC has been used in a variety of laboratory experiments, such as the synthesis of pharmaceuticals, the production of organic compounds, and the study of biochemical reactions.

Scientific Research Applications

2,3-Dichloro-6-nitro-benzotrichloride has a wide variety of applications in scientific research. It is commonly used as a reagent in a variety of reactions, such as the synthesis of pharmaceuticals, the production of organic compounds, and the study of biochemical reactions. Additionally, 2,3-Dichloro-6-nitro-benzotrichloride has been used in a variety of biological and biochemical applications, including cell culture, protein synthesis, and enzyme assays. 2,3-Dichloro-6-nitro-benzotrichloride has also been used in a variety of laboratory experiments, such as the study of cell metabolism, the production of proteins, and the study of gene expression.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-6-nitro-benzotrichloride is not fully understood, but it is believed to act as a catalyst in a variety of reactions. It is thought to interact with the reactants in a manner that increases the rate of the reaction, which allows for the synthesis of a wide range of compounds. Additionally, 2,3-Dichloro-6-nitro-benzotrichloride is thought to be able to form covalent bonds with reactants, which allows for the formation of more complex molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,3-Dichloro-6-nitro-benzotrichloride are not fully understood. However, it is believed to have a variety of effects on cells and enzymes. For example, 2,3-Dichloro-6-nitro-benzotrichloride has been shown to inhibit the activity of certain enzymes, such as proteases and phosphatases. Additionally, 2,3-Dichloro-6-nitro-benzotrichloride has been shown to decrease the viability of certain cell lines, such as human embryonic kidney cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,3-Dichloro-6-nitro-benzotrichloride in laboratory experiments is its ability to catalyze a variety of reactions. This allows for the synthesis of a wide range of compounds, which can be used in a variety of applications. Additionally, 2,3-Dichloro-6-nitro-benzotrichloride is relatively stable and can be stored for long periods of time without significant degradation.
However, there are some limitations to using 2,3-Dichloro-6-nitro-benzotrichloride in laboratory experiments. For example, 2,3-Dichloro-6-nitro-benzotrichloride is toxic and should be handled with caution. Additionally, 2,3-Dichloro-6-nitro-benzotrichloride is a potent inhibitor of certain enzymes, which can lead to unexpected results in certain experiments.

Future Directions

There are a number of potential future directions for 2,3-Dichloro-6-nitro-benzotrichloride research. For example, further research could be conducted to explore the mechanism of action of 2,3-Dichloro-6-nitro-benzotrichloride and its effects on enzymes and cells. Additionally, 2,3-Dichloro-6-nitro-benzotrichloride could be used in a variety of laboratory experiments, such as the synthesis of pharmaceuticals and the study of gene expression. Additionally, 2,3-Dichloro-6-nitro-benzotrichloride could be used in a variety of biological and biochemical applications, such as cell culture and protein synthesis. Finally, further research could be conducted to explore the potential applications of 2,3-Dichloro-6-nitro-benzotrichloride in the production of organic compounds and the study of biochemical reactions.

Synthesis Methods

The synthesis of 2,3-Dichloro-6-nitro-benzotrichloride is relatively straightforward and can be achieved using a variety of methods. The most common method involves the reaction of 2,3-dichlorobenzotrifluoride with nitric acid in an inert atmosphere. This reaction produces a solution of 2,3-Dichloro-6-nitro-benzotrichloride and other byproducts, which can then be purified using a variety of techniques. Additionally, 2,3-Dichloro-6-nitro-benzotrichloride can be synthesized using other methods, such as the reaction of 2,3-dichlorobenzotrifluoride with sodium nitrite in an aqueous solution.

properties

IUPAC Name

1,2-dichloro-4-nitro-3-(trichloromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl5NO2/c8-3-1-2-4(13(14)15)5(6(3)9)7(10,11)12/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYQCMAGAHPCNSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])C(Cl)(Cl)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl5NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dichloro-6-nitro-benzotrichloride

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